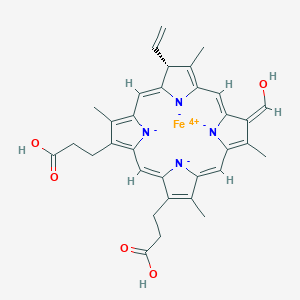

2-Formyl-protoporphryn IX

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H32FeN4O5 |

|---|---|

Molecular Weight |

620.5 g/mol |

IUPAC Name |

3-[(1Z,4Z,8Z,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+) |

InChI |

InChI=1S/C33H32N4O5.Fe/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26;/h6,11-15,20,38H,1,7-10H2,2-5H3,(H,39,40)(H,41,42);/q-4;+4/b23-15-,24-11-,28-12-,29-14-,31-13-;/t20-;/m1./s1 |

InChI Key |

FHUDUDXQVBEXIJ-VAASEELXSA-N |

Isomeric SMILES |

CC1=C2/C=C\3/C(=C\O)/C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C(/[C@@H]1C=C)\[N-]2)C)CCC(=O)O)/[N-]4)CCC(=O)O)C)C.[Fe+4] |

Canonical SMILES |

CC1=C2C=C3C(=CO)C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C(C1C=C)[N-]2)C)CCC(=O)O)[N-]4)CCC(=O)O)C)C.[Fe+4] |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 2 Formyl Protoporphyrin Ix

Overview of Porphyrin and Heme Biosynthesis Pathways Leading to Protoporphyrin IX

The synthesis of Protoporphyrin IX is a fundamental metabolic process that serves as a critical juncture for producing essential biomolecules, including heme, chlorophyll (B73375), and cobalamin (vitamin B12). frontierspecialtychemicals.com This multi-step enzymatic process is broadly conserved across life, from bacteria to mammals. wikipedia.org The pathway can be conceptualized in two main parts: the formation of early precursors and their subsequent conversion into the final macrocycle. nih.gov

The committed step in porphyrin biosynthesis is the formation of 5-aminolevulinic acid (ALA). nih.gov Organisms utilize two distinct pathways for its synthesis:

The C4 or Shemin Pathway: In non-photosynthetic eukaryotes (like animals and fungi) and α-proteobacteria, ALA is synthesized in the mitochondria from the condensation of glycine (B1666218) and succinyl-CoA, a reaction catalyzed by ALA synthase (ALAS). frontierspecialtychemicals.comfrontierspecialtychemicals.com

The C5 Pathway: In plants, algae, archaea, and most bacteria, ALA is formed from glutamate (B1630785) in a three-step process involving glutamyl-tRNA reductase and glutamate-1-semialdehyde (B1620169) aminotransferase. frontierspecialtychemicals.com

Following its synthesis, two molecules of ALA are asymmetrically condensed by the enzyme ALA dehydratase (also known as porphobilinogen (B132115) synthase) to form a pyrrole-containing molecule called porphobilinogen (PBG). nih.govfrontierspecialtychemicals.com Four molecules of PBG are then sequentially polymerized by hydroxymethylbilane (B3061235) synthase (also called porphobilinogen deaminase) to create a linear tetrapyrrole known as hydroxymethylbilane. frontierspecialtychemicals.comencyclopedia.pub

The linear hydroxymethylbilane is cyclized by the enzyme uroporphyrinogen III synthase to form uroporphyrinogen III, the first macrocyclic intermediate of the pathway. nih.govfrontierspecialtychemicals.com This molecule then undergoes a series of modifications. First, uroporphyrinogen decarboxylase removes the carboxyl groups from the four acetic acid side chains to yield coproporphyrinogen III. frontierspecialtychemicals.com

Next, coproporphyrinogen III is transported into the mitochondria where coproporphyrinogen III oxidase catalyzes the oxidative decarboxylation of two of the four propionic acid side chains, converting them into vinyl groups to produce protoporphyrinogen (B1215707) IX. frontierspecialtychemicals.comfrontierspecialtychemicals.com The final step before the pathway branches is the six-electron oxidation of the colorless protoporphyrinogen IX into the colored, fully conjugated Protoporphyrin IX. frontierspecialtychemicals.comechelon-inc.com This reaction is catalyzed by the enzyme protoporphyrinogen oxidase. nih.gov

Interactive Table: Key Enzymes in Protoporphyrin IX Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product |

| δ-Aminolevulinic acid synthase | ALAS | Glycine, Succinyl-CoA | δ-Aminolevulinic acid |

| δ-Aminolevulinic acid dehydratase | ALAD | δ-Aminolevulinic acid (2) | Porphobilinogen |

| Hydroxymethylbilane synthase | HMBS | Porphobilinogen (4) | Hydroxymethylbilane |

| Uroporphyrinogen III synthase | UROS | Hydroxymethylbilane | Uroporphyrinogen III |

| Uroporphyrinogen decarboxylase | UROD | Uroporphyrinogen III | Coproporphyrinogen III |

| Coproporphyrinogen III oxidase | CPOX | Coproporphyrinogen III | Protoporphyrinogen IX |

| Protoporphyrinogen oxidase | PPOX | Protoporphyrinogen IX | Protoporphyrin IX |

Early Stages of Tetrapyrrole Precursor Formation (e.g., δ-aminolevulinic acid, porphobilinogen)

Specific Enzymatic Conversion Pathways Involving 2-Formyl-protoporphyrin IX

While Protoporphyrin IX is the final precursor for the most common form of heme (heme b), certain organisms produce modified hemes for specialized functions. wikipedia.org 2-Formyl-protoporphyrin IX, systematically known as 2-devinyl-2-formyl-protoporphyrin IX, is one such modified molecule. This compound is the precursor to Heme S, which is characterized by a formyl group at the C2 position of the porphyrin ring in place of the vinyl group found in Protoporphyrin IX. wikipedia.org

Modified hemes are often found as cofactors in specialized enzymes within prokaryotes, such as the cytochrome bd terminal oxidases, which are crucial for respiration under low-oxygen conditions and for resisting environmental stress. pnas.orgnih.gov These enzymes contain various heme types, including heme d, another modified derivative of Protoporphyrin IX. wikipedia.org The existence of alternative heme biosynthetic routes, such as the one that proceeds via siroheme (B1205354) in some bacteria and archaea, underscores the metabolic diversity within microbial tetrapyrrole synthesis. pnas.org

The formation of 2-Formyl-protoporphyrin IX represents a specialized branch of this diverse metabolism, leading to the synthesis of Heme S for incorporation into specific hemoproteins.

The conversion of Protoporphyrin IX to its 2-formyl derivative involves the transformation of the vinyl group (-CH=CH2) at the C2 position into a formyl group (-CHO). While the specific enzyme responsible for this step in Heme S biosynthesis is not yet definitively identified, strong parallels exist in other biological pathways.

A notable analogue is the biosynthesis of chlorophyll d, a pigment used by some cyanobacteria to absorb far-red light. wikipedia.org Chlorophyll d possesses a formyl group at its C3 position, which is also derived from a vinyl group. pnas.org This conversion is believed to be a chemically challenging oxidative cleavage of the vinyl double bond, likely catalyzed by a specific, oxygen-dependent enzyme referred to as chlorophyll d synthase, though its exact molecular identity remains under investigation. wikipedia.orgpnas.org Similarly, the formation of heme a involves the conversion of a methyl group to a formyl group, a reaction also indicative of an oxidative process. mhmedical.com By analogy, it is highly probable that a dedicated oxygenase enzyme catalyzes the formation of the 2-formyl group on Protoporphyrin IX.

There is no evidence in the scientific literature to suggest that formylmethanol:folate cyclodehydrase activity is involved in this specific biosynthetic transformation.

Role as an Intermediate in Microbial Heme Biosynthesis

Regulation and Modulation of Biosynthetic Enzymes

The production of Protoporphyrin IX and its derivatives is tightly regulated to meet cellular needs and prevent the accumulation of phototoxic intermediates. plos.org Regulation occurs at several key checkpoints. The synthesis of ALA is a major rate-limiting step and is subject to feedback inhibition. nih.gov

Feedback Mechanisms and Enzyme Kinetics in Microbial Systems

The biosynthesis of tetrapyrroles, including 2-formyl-protoporphyrin IX, in microbial systems is a tightly regulated process to prevent the toxic accumulation of photosensitive intermediates and to balance the production of heme and chlorophylls. pnas.org Feedback inhibition is the primary control mechanism, predominantly targeting the initial and rate-limiting step: the synthesis of δ-aminolevulinic acid (ALA). pnas.orgnih.gov

Feedback Mechanisms: In photosynthetic microbes, the flow of intermediates through the pathway is controlled by downstream products. Heme, the end product of the iron branch, is a well-established feedback inhibitor of ALA synthesis. pnas.orgnih.gov It has been shown to inhibit glutamyl-tRNA reductase, the first committed enzyme in the pathway in plants and cyanobacteria. pnas.org Furthermore, intermediates in the magnesium branch can also exert regulatory control. The accumulation of Mg-protoporphyrin IX or its derivatives, like protochlorophyllide, can act as signals that modulate the activity of biosynthetic enzymes, preventing overproduction. pnas.orgpnas.org In some organisms, a protein known as FLU is a key negative regulator that binds to glutamyl-tRNA reductase, inhibiting ALA formation in the dark and preventing the buildup of protochlorophyllide. frontiersin.org Although not directly studied for 2-formyl-protoporphyrin IX, it is presumed that its precursors and the compound itself would be integrated into this feedback loop to maintain cellular homeostasis.

| Enzyme | Organism | Substrate | Michaelis Constant (Km) | Key Findings |

|---|---|---|---|---|

| Protoporphyrinogen Oxidase | Saccharomyces cerevisiae (yeast) | Protoporphyrinogen IX | ~4.8 µM | Demonstrates high affinity for its substrate; inhibited by heme and hemin (B1673052), indicating feedback control. nih.gov |

| Magnesium Protoporphyrin Methyltransferase (ChlM) | Synechocystis sp. PCC6803 | Mg-protoporphyrin IX | Not significantly altered by ChlH | Activity is dramatically accelerated by the ChlH subunit of the preceding enzyme, demonstrating kinetic coupling and substrate channeling. nih.gov |

Investigation of Enzyme Specificity and Substrate Utilization

The enzymatic pathways for porphyrin biosynthesis are characterized by a high degree of specificity, ensuring that the correct molecular transformations occur to produce functionally distinct end products like heme and various chlorophylls. This specificity is dictated by the three-dimensional structure of the enzyme's active site, which accommodates only particular substrates and catalyzes a single type of reaction.

Enzyme Specificity and Substrate Utilization: The investigation into substrate utilization by enzymes in the protoporphyrin IX pathway reveals strict structural requirements.

Protoporphyrinogen Oxidase : This enzyme displays high specificity for its substrate, protoporphyrinogen IX. In studies using mitochondrial extracts from yeast, the enzyme did not catalyze the oxidation of other porphyrinogens such as coproporphyrinogen I or III, or uroporphyrinogen I or III. nih.gov The rate of oxidation for mesoporphyrinogen IX (where vinyl groups are replaced by ethyl groups) was less than 20% of that for protoporphyrinogen IX, highlighting the importance of the vinyl groups for efficient enzyme recognition and catalysis. nih.gov

Chlorophyll Synthase : This terminal enzyme, which attaches the phytyl tail, shows a broader but still defined specificity. It can act on various chlorophyllides, including chlorophyllide a, b, d, and f, to form their respective chlorophylls. wikipedia.org This indicates that the enzyme primarily recognizes the core chlorophyllide structure and is less sensitive to modifications on the periphery of the macrocycle, such as the vinyl-to-formyl group change between chlorophyllide a and d.

Spatial Constraints in the Active Site : Research using chemically modified substrates has helped to map the topology of the active sites of later enzymes in the pathway. Studies on NADPH:protochlorophyllide oxidoreductase (POR) and chlorophyll synthase revealed that the binding pocket has significant spatial limitations. acs.org For instance, bulky substituents added to Ring A of the tetrapyrrole macrocycle severely reduce enzyme activity, whereas similar modifications on Ring B are tolerated. acs.org This suggests that Ring A is buried deep within the active site, while Ring B faces towards the enzyme's surface. acs.org Such studies underscore the high stereochemical specificity required for substrate binding and conversion.

| Enzyme | Accepted Substrates | Rejected or Poorly Utilized Substrates | Inference on Specificity |

|---|---|---|---|

| Protoporphyrinogen Oxidase | Protoporphyrinogen IX | Coproporphyrinogen I & III, Uroporphyrinogen I & III, Mesoporphyrinogen IX (low activity). nih.gov | Highly specific for the protoporphyrinogen IX macrocycle and its vinyl side chains. |

| Chlorophyll Synthase | Chlorophyllide a, Chlorophyllide b, Chlorophyllide d, Chlorophyllide f. wikipedia.org | Substrates with significant modifications to Ring E are not accepted. acs.org | Specific for the chlorophyllide macrocycle but tolerant of peripheral substitutions (e.g., methyl vs. formyl groups) at certain positions. |

| NADPH:Protochlorophyllide Oxidoreductase (POR) | Protochlorophyllide a, Derivatives with modifications at Ring B. acs.org | Derivatives with bulky substituents at Ring A or Ring E. acs.org | Demonstrates high stereochemical specificity with strict spatial constraints around Rings A and E of the substrate. |

Synthetic Chemistry and Derivatization Strategies for 2 Formyl Protoporphyrin Ix

Total Synthesis Approaches to 2-Formyl-protoporphyrin IX and Analogues

The construction of the complex 2-formyl-protoporphyrin IX structure can be achieved through de novo synthesis of the macrocycle or by postsynthetic modification of the more readily available protoporphyrin IX.

Direct formylation of the protoporphyrin IX (PPIX) scaffold is a common strategy to introduce the aldehyde functionality. The Vilsmeier-Haack reaction is a frequently employed method for formylating the free meso-positions of PPIX and its metal complexes, though this can lead to the formation of regioisomeric mixtures. nih.govchemijournal.com The reaction involves treating the porphyrin with a Vilsmeier reagent, typically a mixture of phosphorus oxychloride and dimethylformamide. nih.govmdpi.com Formylation can also be achieved by converting the existing vinyl groups. A method developed by Oba and co-workers allows for the transformation of the vinyl groups of PPIX dimethyl ester into formyl groups. nih.gov This process involves reacting the vinyl groups with iodine and (diacetoxyiodo)benzene (B116549) (PIFA) in an ethylene (B1197577) glycol/1,2-dichloroethane mixture to form an iodohydrin porphyrin, which is then converted into the 3,8-diformyl derivative. nih.gov

Table 1: Selected Formylation Methods for Protoporphyrin IX and Related Porphyrins

| Method | Reagents | Position(s) Formylated | Notes | Source(s) |

| Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | meso-positions | Commonly used but can produce regioisomeric mixtures. nih.govchemijournal.com | nih.govchemijournal.com |

| Vinyl Group Conversion | Iodine (I₂), (Diacetoxyiodo)benzene (PIFA), Ethylene glycol | 3,8-positions (from vinyls) | Circumvents the use of toxic reagents like OsO₄. nih.gov | nih.gov |

| Grignard Reagent Formylation | Magnesium, DMF | meso-positions | Involves the formation of a meso-magnesiumporphyrin which then reacts with DMF. mdpi.com | mdpi.com |

Specific synthetic routes have been developed to create unique analogues, such as N-substituted protoporphyrins. The synthesis of N-(formylmethyl)protoporphyrin IX dimethyl ester provides a clear example of targeted derivatization. acs.orgacs.org This synthesis begins with the cobalt(II) complex of protoporphyrin IX dimethyl ester (PPIXDME-Co(II)). acs.org Reaction with diazoacetaldehyde (B14715068) results in the insertion of a formylcarbene into a cobalt-nitrogen bond, yielding an N,Co-(formylmethylene)-PPIXDMECo(III)Cl adduct. acs.org This intermediate is labile but can be identified by its spectral properties. acs.org Subsequent electrochemical reduction of the cobalt(III) center, followed by acid-catalyzed demetalation, affords the target N-(formylmethyl)protoporphyrin IX dimethyl ester. acs.org This multi-step process highlights a sophisticated approach to creating porphyrins with specific functionalities not easily accessible through direct modification.

The total synthesis of the protoporphyrin IX macrocycle itself is a foundational aspect of obtaining its formylated derivatives. Classic and modern cyclization techniques are employed to construct the core tetrapyrrole ring system. The MacDonald-type [2+2] condensation has been a cornerstone of porphyrin synthesis, involving the acid-catalyzed reaction of a 5,5'-diformyldipyrromethane with a 5,5'-unsubstituted dipyrromethane. nih.govchemijournal.comsemanticscholar.org This approach allows for the creation of symmetrically and unsymmetrically substituted porphyrins. chemijournal.comsemanticscholar.org

More recent advancements have provided alternative routes that can offer better yields and scalability. One such method involves the condensation of a 5,5'-diiodo-dipyrromethane with a 5,5'-diformyl-dipyrromethane, which can proceed without an external oxidizing agent. nih.govresearchgate.netnih.gov Another significant strategy is the a,c-biladiene route. This method involves the stepwise synthesis of a linear tetrapyrrole (an a,c-biladiene), which is then cyclized to form the porphyrin macrocycle, often mediated by a metal salt like copper(II) chloride. semanticscholar.orgnih.gov These total synthesis strategies produce the protoporphyrin IX core, which can then undergo formylation reactions as described previously. nih.gov

Specific Synthetic Methodologies (e.g., N-(formylmethyl)protoporphyrin IX dimethyl ester synthesis)

Functionalization and Peripheral Modifications of 2-Formyl-protoporphyrin IX and Related Porphyrins

Once synthesized, the formyl and vinyl groups of 2-formyl-protoporphyrin IX serve as reactive handles for extensive peripheral modifications, allowing for the fine-tuning of the molecule's properties.

The formyl group at the 2-position is a versatile functional group that opens pathways for numerous derivatizations. encyclopedia.pub It readily undergoes condensation reactions with various nucleophiles. For instance, reaction with primary amines yields imines (Schiff bases), while reactions with hydroxylamines and hydrazines produce the corresponding oximes and hydrazones, respectively. encyclopedia.pub

The electrophilicity of the formyl carbon can be enhanced by Lewis acids like titanium tetrachloride (TiCl₄), promoting Knoevenagel-type condensations with active methylene (B1212753) compounds such as malonic esters. mdpi.comencyclopedia.pub The formyl group can also participate in more complex transformations. McMurry coupling of formylporphyrins can lead to the formation of vinylene-bridged diporphyrin structures. acs.orgmdpi.com Furthermore, reduction of the formyl group to a hydroxymethyl group, followed by treatment with acid, can induce cyclization to form ring-fused products. acs.org

The two vinyl groups on the protoporphyrin IX macrocycle are highly susceptible to modification, particularly through cycloaddition reactions. The vinyl group and an adjacent peripheral double bond of the macrocycle can act as a diene system, participating in Diels-Alder reactions with various dienophiles. arkat-usa.orgnih.gov These reactions are a powerful tool for converting the porphyrin core into chlorin (B1196114) and bacteriochlorin (B1244331) structures. arkat-usa.orgresearchgate.net

The reaction of protoporphyrin IX dimethyl ester with electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or dienophiles such as tetracyanoethylene (B109619) (TCNE) and maleic anhydride (B1165640) has been extensively studied. arkat-usa.orgnih.govresearchgate.netrsc.orgubc.ca For example, reaction with DMAD can yield benzoporphyrins after elimination of a methyl group from the initial adduct. nih.govmdpi.com Similarly, reaction with maleic anhydride produces mono-adducts that can be subsequently ring-opened with nucleophiles to generate amphiphilic chlorin derivatives. nih.gov Hetero-Diels-Alder reactions are also possible; for instance, protoporphyrin-IX dimethyl ester reacts with substituted nitrosobenzenes to form mono-adducts. arkat-usa.orgresearchgate.net These cycloaddition strategies significantly expand the structural diversity of derivatives that can be accessed from the protoporphyrin IX scaffold. arkat-usa.org

Table 2: Examples of Diels-Alder Reactions on Protoporphyrin IX Dimethyl Ester

| Dienophile | Reaction Type | Product Type | Notes | Source(s) |

| Dimethyl acetylenedicarboxylate (DMAD) | [4+2] Cycloaddition | Benzoporphyrin | Monoadducts form, which can be converted to benzoporphyrins. nih.govrsc.orgmdpi.com | nih.govrsc.orgmdpi.com |

| Tetracyanoethylene (TCNE) | [4+2] and [2+2] Cycloaddition | Chlorin, [2+2] Adduct | Both mono- and bis-adducts can be formed. arkat-usa.orgresearchgate.net | arkat-usa.orgresearchgate.net |

| Maleic Anhydride | [4+2] Cycloaddition | Chlorin | Adducts can be ring-opened to form amphiphilic derivatives. nih.gov | nih.gov |

| Substituted Nitrosobenzenes | Hetero-Diels-Alder | Adducts with N-O bridge | Typically forms monoadducts. arkat-usa.orgresearchgate.net | arkat-usa.orgresearchgate.net |

Generation of Isomeric and Polyformylated Porphyrin Derivatives (e.g., 2,4-Diformylprotoporphyrin IX)

The strategic functionalization of the protoporphyrin IX macrocycle allows for the synthesis of a diverse array of derivatives with tailored properties. Among these, formylation reactions are particularly significant, leading to the generation of isomeric and polyformylated porphyrins. The introduction of formyl groups, which are electron-withdrawing, can significantly alter the electronic and, consequently, the chemical properties of the porphyrin.

A notable example of a polyformylated derivative is 2,4-diformylprotoporphyrin IX . This compound is a synthetic derivative of protoporphyrin IX, featuring formyl groups at both the 2 and 4 positions of the porphyrin ring. ontosight.ai The synthesis of 2,4-diformylprotoporphyrin IX is achieved through the chemical modification of protoporphyrin IX, involving formylation reactions that introduce the formyl groups to these specific locations. ontosight.ai This structural modification alters the molecule's physical and chemical characteristics, including its reactivity. ontosight.ai The presence of two formyl groups can influence its photophysical properties, making it a subject of research for potential applications. ontosight.ai

The Vilsmeier-Haack reaction is a common method for the formylation of porphyrins, though it can result in a mixture of regioisomers. nih.gov For instance, formylation of protoporphyrin IX can yield various formylated products. The separation and characterization of these isomers, such as spirographis porphyrin (2-formyl-4-vinylprotoporphyrin IX) and isospirographis porphyrin (2-vinyl-4-formylprotoporphyrin IX), are crucial for understanding their distinct properties. mdpi.com The synthesis and separation of spirographis and isospirographis porphyrin dimethyl esters have been described, highlighting the methods to isolate these specific isomers. mdpi.com

Furthermore, the oxidation of the vinyl groups of protoporphyrin IX can also lead to formylated derivatives. Photooxidation of protoporphyrin IX has been shown to produce 2-formyl- and 2,8-diformylporphyrin IX derivatives. mdpi.com The instability of the vinyl groups in hemin (B1673052) (the iron-containing form of protoporphyrin IX) can lead to the formation of degradation products, including ferric 2,8-diformylporphyrin IX and ferric 2-formylporphyrin IX-8-carboxylic acid, under certain conditions. mdpi.comresearchgate.net

The synthesis of other polyformylated porphyrins has also been explored. For instance, microwave-assisted Duff formylation has been applied to metalloporphyrins, offering a simple and environmentally friendly process. researchgate.net The reaction conditions, such as the use of acidified silica (B1680970) gel with urotropine, can be optimized to produce β-formylated products in good yields. mdpi.com These synthetic strategies provide access to a range of formylated porphyrin derivatives, each with unique structural and electronic features that can be harnessed for various applications.

Interactive Data Table: Examples of Formylated Porphyrin Derivatives

| Compound Name | Position of Formyl Group(s) | Precursor | Synthetic Method | Reference(s) |

|---|---|---|---|---|

| 2,4-Diformylprotoporphyrin IX | 2 and 4 | Protoporphyrin IX | Chemical formylation | ontosight.ai |

| Spirographis porphyrin | 2 | Protoporphyrin IX | Vilsmeier-Haack reaction | mdpi.com |

| Isospirographis porphyrin | 4 | Protoporphyrin IX | Vilsmeier-Haack reaction | mdpi.com |

| Ferric 2,8-diformylporphyrin IX | 2 and 8 | Hemin | Degradation/Oxidation | mdpi.com |

| 2-Formyl-5,10,15,20-tetrakis(3',5'-di-tert-butylphenyl)porphyrinatocopper(II) | 2 | 5,10,15,20-tetrakis(3',5'-di-tert-butylphenyl)porphyrinatocopper(II) | Duff Formylation | researchgate.net |

Chelation Chemistry and Metallation of 2-Formyl-protoporphyrin IX

The porphyrin macrocycle is an excellent chelating agent, capable of coordinating with a wide variety of metal ions. The process of incorporating a metal ion into the porphyrin core is known as metallation. This process is fundamental to the biological function of many porphyrins, such as the insertion of iron to form heme. frontierspecialtychemicals.comfrontierspecialtychemicals.comwikipedia.org

The insertion of metal ions into 2-formyl-protoporphyrin IX follows general principles of porphyrin metallation. The nature of the metal ion, the solvent, and the reaction conditions all play a crucial role in the efficiency of the metallation process.

Iron (Fe): The insertion of iron into protoporphyrin IX to form heme is a critical biological process catalyzed by the enzyme ferrochelatase. frontierspecialtychemicals.comfrontierspecialtychemicals.comuniprot.org This process can also be achieved through chemical synthesis. Protoporphyrin IX reacts with iron salts in the air to yield the FeCl(PPIX) complex, known as hemin. wikipedia.org The prosthetic group of chlorocruorin, a respiratory pigment, is a derivative of iron protoporphyrin IX where the vinyl group at position 2 is replaced by a formyl group, which is essentially iron(II)-2-formyl-protoporphyrin IX. nih.gov Computational studies on ferriprotoporphyrin IX (the Fe(III) form) have provided insights into ligand binding affinities, which are relevant to understanding its chemical behavior. rsc.org

Zinc (Zn): Zinc is another metal ion that can be readily incorporated into the protoporphyrin IX macrocycle. wikipedia.org The synthesis of zinc protoporphyrin IX derivatives has been explored for various applications. nih.gov For instance, two protoporphyrin IX adamantane (B196018) derivatives were synthesized and subsequently metallated with zinc. nih.gov In biological systems, when iron is deficient, zinc can be inserted into the porphyrin ring. nih.gov Studies have shown that both Fe²⁺-loaded and Zn²⁺-loaded human frataxin can bind to protoporphyrin IX, highlighting the interplay between different metal ions and the porphyrin macrocycle. nih.gov The enzyme ferrochelatase is also capable of chelating zinc. nih.gov

The metallation of porphyrins can be achieved using various methods. Microwave-assisted synthesis has been reported for the metallation of porphyrins, offering a rapid and efficient route. researchgate.net The insertion of different metal centers, including Mg²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, into meso-tetraphenylporphyrin has been demonstrated under microwave heating. researchgate.net

Interactive Data Table: Metal Ion Incorporation into Protoporphyrin IX and its Derivatives

| Metal Ion | Resulting Metalloporphyrin | Method of Incorporation | Biological/Chemical Significance | Reference(s) |

|---|---|---|---|---|

| Iron (Fe²⁺/Fe³⁺) | Heme / Hemin | Enzymatic (Ferrochelatase) or Chemical Synthesis | Oxygen transport, electron transfer | frontierspecialtychemicals.comfrontierspecialtychemicals.comwikipedia.orguniprot.orgnih.gov |

| Zinc (Zn²⁺) | Zinc Protoporphyrin IX | Chemical Synthesis | Studied for various applications, can substitute iron in biological systems | wikipedia.orgnih.govnih.gov |

| Cobalt (Co²⁺/Co³⁺) | Cobalt Protoporphyrin IX | Chemical Synthesis | Investigated for therapeutic value and as an oxygen carrier | wikipedia.org |

| Magnesium (Mg²⁺) | Magnesium Protoporphyrin IX | Enzymatic (Magnesium chelatase) | Precursor to chlorophyll (B73375) | wikipedia.org |

| Copper (Cu²⁺) | Copper Protoporphyrin IX | Chemical Synthesis | Used as a control in some biological studies | frontierspecialtychemicals.com |

The metal center in a metalloporphyrin, such as the iron in metallated 2-formyl-protoporphyrin IX (heme derivative), is a focal point for coordination chemistry. The iron atom can exist in different oxidation states (typically Fe(II) or Fe(III)) and can coordinate with axial ligands, which are molecules or ions that bind to the metal center perpendicular to the plane of the porphyrin ring.

The coordination environment of the iron in heme proteins is crucial for their function. For example, in hemoglobin and myoglobin, the iron(II) is five-coordinate, with four coordination sites occupied by the porphyrin nitrogen atoms and the fifth by a histidine residue from the protein. The sixth coordination site is available for binding oxygen.

Studies on chlorocruorin, which contains 2-formyl-protoporphyrin IX as its prosthetic group, have investigated its ligand binding properties. nih.gov The binding of ligands such as oxygen and carbon monoxide to the iron center has been a subject of kinetic and conformational studies. nih.gov

Computational studies have been employed to understand the binding affinities of various small ligands to iron(III) porphines and protoporphyrin IX. rsc.org These studies have shown that anionic ligands generally bind more strongly than neutral ones, with the strongest binding observed for alkoxide (RO⁻) and hydroxide (B78521) (OH⁻) ligands. rsc.org In contrast, neutral oxygen and sulfur donors exhibit the weakest binding. rsc.org Such computational models provide valuable insights into the fundamental chemistry of the iron center and its interactions with potential ligands.

The delocalization of the iron d-electrons into the porphyrin ring system influences the redox chemistry and reactivity of these complexes. researchgate.net While the dominant porphyrin π-π* transitions in optical spectra can obscure the metal center, ligand-to-metal charge transfer (LMCT) transitions can sometimes provide information about the electronic structure. researchgate.net

The coordination chemistry of metalloporphyrins is not limited to iron. Ruthenium complexes of porphyrin analogs have been synthesized, demonstrating that the metal can coordinate not only to the cavity donors but also to the π-surface of the macrocycle. uni.wroc.pl These studies reveal the rich and complex coordination chemistry that porphyrin derivatives can exhibit.

Structural Characterization and Spectroscopic Analysis of 2 Formyl Protoporphyrin Ix

Advanced Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of porphyrin derivatives is confirmed using a combination of nuclear magnetic resonance spectroscopy and mass spectrometry. These methods provide detailed information about the atomic connectivity and molecular weight.

NMR spectroscopy is a powerful tool for the structural elucidation of porphyrins. The large, aromatic macrocycle induces a significant ring current effect, which spreads the chemical shifts of protons over a wide range, allowing for detailed analysis. In the case of 2-Formyl-protoporphyrin IX, ¹H NMR and ¹³C NMR are used to confirm the presence and position of the formyl group and other peripheral substituents.

¹H NMR Spectroscopy: Key signals in the ¹H NMR spectrum (typically recorded in CDCl₃) confirm the structure. The protons on the meso-bridges appear at very low field (around 9-11 ppm) due to the deshielding effect of the porphyrin ring current. The single proton of the formyl group (-CHO) also gives a characteristic signal at a downfield chemical shift. The presence of only one set of vinyl group signals, compared to the two sets in the parent Protoporphyrin IX, confirms the substitution at either the 2- or 4-position. The separation and identification of the 2-formyl (Spirographis) and 4-formyl (Isospirographis) isomers are possible using high-frequency NMR. acs.org

¹³C NMR Spectroscopy: In ¹³C NMR, the carbon atom of the formyl group exhibits a characteristic resonance in the range of 170-200 ppm. libretexts.org The various carbons of the porphyrin core resonate between approximately 95 and 140 ppm. bmrb.io The specific chemical shifts of the carbons in the pyrrole (B145914) rings are sensitive to the nature of their substituents, allowing for confirmation that the formyl group has replaced the vinyl group at the C-2 position. osti.gov The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY and HMBC, allows for the complete assignment of all proton and carbon signals, providing unambiguous structural verification. bmrb.iomdpi.com

| Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| meso-H | 9.0 - 11.0 | 95 - 105 | nih.govuni-muenchen.de |

| Formyl (-CHO) | ~11.0 | ~185 | libretexts.org |

| Vinyl (-CH=CH₂) | 8.0 - 8.5 (-CH=), 6.0 - 6.5 (=CH₂) | ~130 (-CH=), ~122 (=CH₂) | bmrb.iouni-muenchen.de |

| Methyl (-CH₃) | 3.5 - 3.8 | 11 - 13 | bmrb.ionih.gov |

| Propionate (B1217596) (-CH₂CH₂COOH) | ~4.3 (-CH₂-), ~3.2 (-CH₂-) | ~174 (C=O), ~37 (-CH₂-), ~22 (-CH₂-) | bmrb.io |

Mass spectrometry (MS) is essential for confirming the molecular weight of 2-Formyl-protoporphyrin IX and analyzing its structure through fragmentation patterns. mdpi.comnih.gov The expected molecular formula for 2-Formyl-protoporphyrin IX is C₃₃H₃₂N₄O₅, which corresponds to a molecular weight of approximately 564.6 g/mol . This is a result of the oxidative cleavage of a vinyl group (-C₂H₃) from Protoporphyrin IX (C₃₄H₃₄N₄O₄, MW ≈ 562.7 g/mol ) and its replacement with a formyl group (-CHO), resulting in a net change of [-C +O +H].

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. arkat-usa.org Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the molecular ion. whiterose.ac.uk For porphyrins, a common fragmentation pathway involves the sequential loss of the propionate side chains. The specific fragmentation pattern helps to confirm the identity of the porphyrin core and its peripheral substituents. researchgate.net The analysis of photo-oxidation products of Protoporphyrin IX frequently uses MS to identify formyl derivatives by the characteristic mass shift. mdpi.combohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Porphyrin Derivatives

Optical Spectroscopy for Electronic Structure and Photophysical Properties

Optical spectroscopy, including UV-Vis absorption and fluorescence techniques, provides insight into the electronic transitions and photophysical behavior of 2-Formyl-protoporphyrin IX. The introduction of the electron-withdrawing formyl group significantly alters the electronic structure of the porphyrin π-system compared to the parent Protoporphyrin IX.

The electronic absorption spectrum of porphyrins is dominated by two main features: an intense Soret band (or B band) near 400 nm and several weaker Q bands in the 500-700 nm region. researchgate.net The introduction of the formyl group at the 2-position causes a bathochromic (red-shift) in these absorption bands due to its electron-withdrawing nature, which affects the energy levels of the frontier molecular orbitals. acs.org

The exact positions of these bands are sensitive to the solvent environment. researchgate.net In chloroform, Spirographis porphyrin dimethyl ester (the 2-formyl derivative) shows a Soret band at 416 nm, while the Q bands appear at 516, 557, 582, and 641 nm. acs.org The fluorescence emission spectrum is typically a mirror image of the Q-band absorption, with emission maxima appearing at slightly longer wavelengths than the lowest-energy Q-band. nih.gov For instance, upon excitation of the Soret band, fluorescence is observed with distinct peaks corresponding to electronic de-excitation. researchgate.net

| Solvent | Soret Band (nm) | Q-Bands (nm) | Reference |

|---|---|---|---|

| Chloroform | 416 | 516, 557, 582, 641 | acs.org |

| Pyridine | 422 | 522, 563, 587, 643 | acs.org |

| Dioxane | 414 | 515, 555, 580, 639 | acs.org |

| Carbon Disulfide | 420 | 520, 561, 586, 645 | acs.org |

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This provides the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. This technique is highly sensitive to the molecular environment and can be used to differentiate between different porphyrin species in a mixture. researchgate.net

Monomeric Protoporphyrin IX in organic solvents has a characteristic fluorescence lifetime of approximately 16 ns. frontiersin.org The formation of aggregates or photoproducts, such as 2-Formyl-protoporphyrin IX, results in different fluorescence decay kinetics. mdpi.com For example, the formation of hydroxyaldehyde photoproducts from protoporphyrin irradiation introduces a new, shorter decay component. mdpi.com Therefore, time-resolved fluorescence can distinguish between the parent Protoporphyrin IX, its aggregated forms (which often have very short lifetimes), and its various photoproducts, including the 2-formyl derivative, each of which will exhibit a unique lifetime signature. frontiersin.orgnih.gov

UV-Vis Absorption and Fluorescence Spectroscopy

Studies on Aggregation and Self-Assembly in Various Chemical Environments

Due to their amphiphilic nature, with a large hydrophobic macrocycle and polar propionate side chains, porphyrins like Protoporphyrin IX have a strong tendency to aggregate in aqueous solutions. nih.govbiorxiv.org This self-assembly is highly dependent on factors such as pH, concentration, and solvent polarity. nih.govmdpi.com The aggregation state significantly alters the photophysical properties, often leading to a broadening or splitting of the Soret band and quenching of fluorescence. nih.gov

The replacement of the nonpolar vinyl group at the 2-position with a polar formyl group modifies the amphiphilicity of the molecule, thereby influencing its aggregation behavior. The introduction of the formyl group increases the molecule's polarity, which can alter the critical concentration for aggregation and the type of aggregates (e.g., H-aggregates vs. J-aggregates) that are formed in different chemical environments. mdpi.com For example, in aqueous buffers at different pH values, the ionization state of the propionate groups changes, which, combined with the polarity of the formyl group, dictates the nature of the intermolecular interactions and the resulting supramolecular structures. nih.govbiorxiv.org Studies on related amphiphilic porphyrins show that such modifications are a key strategy to control self-assembly for various applications. mdpi.com

Influence of Solvent Conditions, pH, and Concentration on Aggregate Formation

The aggregation of protoporphyrin IX (PPIX), a closely related parent compound, is highly dependent on pH and ionic strength in aqueous solutions. researchgate.netunipi.it This behavior provides a foundational understanding of how 2-Formyl-protoporphyrin IX might behave under similar conditions. Due to its amphiphilic nature, with a hydrophobic porphyrin core and ionizable propionate side chains, PPIX tends to self-associate in aqueous environments. nih.govmdpi.com This self-assembly is driven by a combination of hydrogen bonding between the propionate groups and π-π stacking of the porphyrin rings. nih.gov

Experimental findings for protoporphyrin IX show distinct species depending on the pH:

pH 0-3: Monomeric species are predominant. unipi.it

pH 3-7: Higher-order aggregates are formed. unipi.it

pH > 8: Dimeric forms are present. unipi.it

The addition of salts like sodium chloride can further induce a phase transition-like process, particularly in alkaline solutions. unipi.it The hydrophobic character of PPIX also leads to the formation of micellar aggregates in aqueous solutions, which results in the quenching of its fluorescence. nih.gov Disruption of these aggregates, for instance by binding to G-quadruplex structures, can lead to a significant enhancement of fluorescence. nih.gov

The choice of solvent also plays a critical role. In polar organic solvents like dimethyl sulfoxide (B87167) (DMSO), protoporphyrin IX exists in a monomeric form. researchgate.net The solubility is generally poor in aqueous solutions but can be improved by initially dissolving the compound in a basic solution and then adding a water-miscible organic solvent. frontierspecialtychemicals.com

Characterization of Monomeric and Aggregate Forms

Monomeric and aggregated forms of porphyrins exhibit distinct spectroscopic signatures. For protoporphyrin IX, these differences are evident in both UV-visible absorption and fluorescence emission spectra. researchgate.netnih.gov

Monomers: In acidic conditions (e.g., 100 mM HCl), where PPIX is monomeric, it displays a sharp and intense Soret band around 409 nm. nih.gov In DMSO, where it also exists as a monomer, the Soret absorption maximum is at 408 nm, with fluorescence emission maxima around 636 nm and 703 nm. researchgate.net

Aggregates: In contrast, aggregated forms show a broadened and often split Soret band. mdpi.com At a physiological pH of 7.4, PPIX exists as a mixture of higher-order aggregates and dimers, characterized by a broad Soret band with shoulders at approximately 379 nm and 469 nm. nih.gov At pH 4.5, corresponding to lysosomal environments, H-aggregates are formed, showing a broad Soret band with shoulders at 356 nm and 466 nm. nih.gov These aggregates typically have a low fluorescence intensity and a short fluorescence lifetime. mdpi.com

The transition between these forms is reversible and can be controlled by adjusting the pH. nih.gov For instance, adjusting the pH of a solution containing H-aggregates (pH 4.5) to 9 results in the formation of dimers. nih.gov

Table 1: Spectroscopic Properties of Protoporphyrin IX Species at Different pH Values

| pH | Predominant Species | Soret Band (nm) | Q-Bands | Fluorescence |

|---|---|---|---|---|

| 100 mM HCl | Monomer | 409 (sharp) | Two Q-bands observed | High |

| 4.5 | H-aggregates | Broad with shoulders at 356 & 466 | Changes observed | Low |

| 7.4 | Mixture of aggregates and dimers | Broad with shoulders at 379 & 469 | Changes observed | Low |

| 9 | Dimers | - | - | - |

Photo-oxidation and Photodegradation Product Analysis

Upon irradiation with light, porphyrins can undergo photo-oxidation and photodegradation, leading to the formation of various photoproducts. This process, often referred to as photobleaching, is a critical aspect of their photochemistry.

Identification of Formyl Photo-oxidation Products

The photo-oxidation of protoporphyrin IX can lead to the formation of products with formyl groups. nih.govpreprints.org Studies have shown that the vinyl groups of the porphyrin ring are susceptible to oxidation, which can result in the formation of formyl and subsequently carboxylate groups. nih.govpreprints.org One notable product is 2(4)-monoformyl-4(2)-monovinyldeuteroporphyrin IX. sci-hub.se In some environments, such as monolayer films and micelles, the diformyl derivative becomes a major product of photooxidation. sci-hub.se

A chlorin (B1196114) derivative with both hydroxyl and aldehyde (formyl) substituents, referred to as photo-PPIX, has been identified as a preferential degradation intermediate when PPIX is in a composite with a cytochrome. acs.org This indicates that the environment can direct the photo-oxidation pathway. Irradiation of PPIX at 405 nm has been reported to yield more of a product with a fluorescence peak at 654 nm, which has been attributed to the formyl photoproduct. mdpi.com

Mechanistic Studies of Photobleaching and Degradation Pathways

The photobleaching of porphyrins is a complex process that can involve multiple mechanisms. whiterose.ac.uk One major pathway involves the interaction of the excited state of the porphyrin with molecular oxygen. This can lead to the formation of singlet oxygen (a Type II photosensitized reaction) or superoxide (B77818) anions through electron transfer (a Type I reaction). mdpi.com

The singlet oxygen can then react with the porphyrin itself. A key step in the formation of some photoproducts is the cycloaddition of singlet oxygen to a diene unit within the porphyrin structure. sci-hub.se The self-oxidation of PPIX by the singlet oxygen it produces is a significant degradation mechanism. acs.org

Alternatively, electron transfer to molecular oxygen can generate superoxide, which can then react with the porphyrin cation radical to form formyl products. mdpi.com The presence of oxidizable amino acids can also lead to oxygen intermediates that attack the macrocycle, causing ring opening and complete degradation. mdpi.com

The rate of photodegradation is dependent on the initial concentration of the porphyrin, indicating that the mechanisms are not simple first-order processes. nih.gov During light exposure, a small amount of photoprotoporphyrin, which is also photolabile, can be formed. nih.gov The phototransformation of protoporphyrin IX to photoprotoporphyrin (a chlorin-type product) is likely not a reversible process. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 2-Formyl-protoporphyrin IX | |

| 2(4)-Monoformyl-4(2)-monovinyldeuteroporphyrin IX | |

| Biliverdin | |

| Diformyldeuteroporphyrin IX | |

| Dimethyl sulfoxide | DMSO |

| Hematinic acid | |

| Mesohemin | |

| Mesoporphyrin IX | |

| Photoprotoporphyrin | Ppp |

| Protoporphyrin IX | PPIX |

| Sodium chloride | NaCl |

Based on the comprehensive search conducted, there is insufficient scientific literature and data available specifically on the chemical compound 2-Formyl-protoporphyrin IX to generate a thorough and accurate article that adheres to the provided outline.

The available research predominantly focuses on Protoporphyrin IX (PPIX) and its various metallated derivatives. While this body of research covers topics such as microbial heme biosynthesis, antimicrobial applications, interactions with proteins and nucleic acids, and enzymatic inhibition, it does not provide the specific details required to address the biological and biochemical roles of the 2-Formyl derivative as requested.

Mentions of formyl-substituted porphyrins in the search results, such as Heme a, refer to different isomers (e.g., 8-formyl) with additional structural modifications, and are therefore distinct from the subject of this request. Similarly, information on "2,4-Diformylprotoporphyrin IX" pertains to a different synthetic derivative.

Therefore, to ensure scientific accuracy and strict adherence to the user's instructions, the requested article cannot be generated at this time due to the lack of specific information on "2-Formyl-protoporphyrin IX" in the provided search results.

Biological and Biochemical Roles of 2 Formyl Protoporphyrin Ix

Enzymatic Inhibition and Modulation of Metabolic Pathways

Influence on Ferrochelatase Activity

Ferrochelatase is a crucial enzyme located in the mitochondria that catalyzes the final step in the heme biosynthesis pathway: the insertion of ferrous iron (Fe2+) into protoporphyrin IX to form heme. frontiersin.org This process is vital for the production of hemoglobin, myoglobin, and various cytochromes. researchgate.nethtct.com.br The regulation of ferrochelatase activity is critical, as disruptions can lead to an accumulation of protoporphyrin IX, which is associated with conditions like erythropoietic protoporphyria. htct.com.br

The structure of the porphyrin substrate significantly influences the catalytic efficiency of ferrochelatase. Studies have shown that modifications to the protoporphyrin IX molecule can affect its interaction with the enzyme's active site. Specifically, research involving various porphyrin analogues has provided insights into the substrate specificity of ferrochelatase. While direct studies on 2-Formyl-protoporphyrin IX's effect on ferrochelatase are not extensively detailed in the provided results, the enzyme's sensitivity to changes in the porphyrin ring substituents suggests that the presence of a formyl group at the 2-position would likely alter its binding and catalytic processing compared to the natural substrate, protoporphyrin IX. frontiersin.orgscispace.com

The active site of ferrochelatase contains specific amino acid residues that interact with the propionate (B1217596) side chains of protoporphyrin IX, anchoring it for iron insertion. frontiersin.org Any alteration to the porphyrin structure, such as the introduction of a formyl group, could potentially interfere with this precise positioning, thereby influencing the enzyme's activity.

Modulation of Heme Oxygenase Activity by Metallated Protoporphyrin IX Derivatives

Heme oxygenase (HO) is an enzyme responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide. frontierspecialtychemicals.comnih.gov There are two main isoforms, the inducible HO-1 and the constitutively expressed HO-2. nih.gov The activity of these enzymes is critical for iron homeostasis and cellular protection against oxidative stress. nih.govmdpi.com

Metallated derivatives of protoporphyrin IX are widely recognized as potent modulators of heme oxygenase activity. frontierspecialtychemicals.com These compounds, where a metal ion other than iron is chelated by the protoporphyrin IX ring, often act as competitive inhibitors of the enzyme. frontierspecialtychemicals.comnih.gov

Several metalloprotoporphyrins have been studied for their inhibitory effects on heme oxygenase:

Zinc Protoporphyrin IX (ZnPP): This is a strong mixed inhibitor of HO-2 activity. nih.gov Its inhibitory action is a subject of interest in research exploring the biological roles of heme oxygenase. acs.org

Tin Protoporphyrin (SnPP): Sn(IV) Protoporphyrin IX is a potent inhibitor of heme oxygenase. Interestingly, while it inhibits the enzyme's activity, it can also stimulate the production of the heme oxygenase protein itself. echelon-inc.com

Manganese Protoporphyrin (MnPP): Mn(III) Protoporphyrin IX is another metallated derivative used in heme oxygenase research. frontierspecialtychemicals.comfrontierspecialtychemicals.com

Cobalt Protoporphyrin (CoPP): Co-protoporphyrin is a poor competitive inhibitor of HO-2. nih.gov In vivo, cobalt protoporphyrin administration has been shown to increase heme oxygenase activity, contrasting with its in vitro inhibitory effects. echelon-inc.com

The mechanism of inhibition by these metallated derivatives generally involves their ability to bind to the active site of heme oxygenase, preventing the binding and degradation of the natural substrate, heme. frontierspecialtychemicals.com The specific inhibitory potency and mechanism can vary depending on the central metal ion. nih.gov For instance, while Zn-protoporphyrin is a strong inhibitor, Co-protoporphyrin is a poor one. nih.gov

Table 1: Investigated Metallated Protoporphyrin IX Derivatives and their Effect on Heme Oxygenase Activity

| Derivative | Effect on Heme Oxygenase Activity | Reference |

|---|---|---|

| Zinc Protoporphyrin IX | Strong mixed inhibitor of HO-2 | nih.gov |

| Tin Protoporphyrin IX | Potent inhibitor; also stimulates HO protein production | echelon-inc.com |

| Manganese Protoporphyrin IX | Used in heme oxygenase research | frontierspecialtychemicals.comfrontierspecialtychemicals.com |

| Cobalt Protoporphyrin IX | Poor competitive inhibitor of HO-2; increases activity in vivo | nih.govechelon-inc.com |

Application of Stable Isotope Labeling in Metabolic Pathway Elucidation

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within biological systems. creative-proteomics.comnumberanalytics.com This method utilizes non-radioactive isotopes, such as ¹³C, ¹⁵N, and ¹⁸O, which can be incorporated into precursor molecules. creative-proteomics.com Once these labeled precursors are introduced into a biological system, the isotopes become integrated into downstream metabolites, allowing their pathways to be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com

In the context of porphyrin biosynthesis, stable isotope-resolved metabolomics (SIRM) has been instrumental in mapping the intricate network of reactions. nih.govnih.gov For instance, by using ¹³C-labeled glucose or ¹³C,¹⁵N-labeled glutamine, researchers can follow the incorporation of these isotopes into the fundamental building blocks of porphyrins, such as glycine (B1666218) and succinate. nih.govnih.gov This allows for the unambiguous tracking of atoms through the complex, compartmentalized metabolic pathways leading to the synthesis of protoporphyrin IX and its derivatives, including 2-Formyl-protoporphyrin IX. nih.govnih.gov The use of stable isotopes is superior to radioactive labeling because it allows for direct measurement of the label's position and quantity without the associated safety concerns. scribd.com

Isotope labeling has been crucial in confirming the biosynthetic pathway of all porphyrins, demonstrating that they arise from modifications to the side chains of the core pyrrole (B145914) units. nih.gov For example, studies using ¹⁸O-enriched water, oxygen, and hydrogen peroxide have helped to identify the source of oxygen atoms in the products of heme alteration, a process relevant to the formation of modified porphyrins. pnas.org

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable for investigating the properties and dynamics of porphyrin molecules at an atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been widely applied to study porphyrins to understand their structure, electronic properties, and reactivity. mdpi.com DFT calculations have been employed to model the electronic structure of porphyrin dimers and the influence of different bridging molecules on their properties. rsc.org

In the study of 2-Formyl-protoporphyrin IX and related compounds, DFT is used to calculate ligand binding affinities. rsc.org For instance, studies on iron(III) protoporphyrin IX have shown that anionic ligands generally exhibit stronger binding than neutral ones, with binding strength also influenced by the solvent environment. rsc.org Such calculations are critical for understanding how these molecules interact with their biological targets. rsc.orgmdpi.com DFT can also predict how the electronic structure of a porphyrin is affected by modifications, such as the introduction of an electron-withdrawing imine linkage, which can cause a significant downward shift in orbital energies. ecust.edu.cn The accuracy of various DFT functionals for predicting spin states and binding energies in iron porphyrins has been systematically evaluated, providing guidance for future computational studies. nih.govrsc.org

| System Studied | Property Calculated | Key Finding | Reference |

|---|---|---|---|

| Iron(III) porphine (B87208) and protoporphyrin IX | Ligand binding affinities | Anionic ligands bind more strongly than neutral ligands; binding is stronger in n-octanol than in water. | rsc.org |

| Porphyrin-containing covalent organic framework | Electronic structure (HOMO-LUMO gap) | Imine linkages cause a downward shift in orbital energies. | ecust.edu.cn |

| Covalently-linked porphyrin dimers | Geometries and electronic absorption spectra | The nature of the linking bridge significantly affects the electronic interaction between porphyrin units. | rsc.org |

| Iron Porphyrins | Spin-state splittings | Double-hybrid functionals like B2PLYP-D3 show high accuracy in predicting ground states. | rsc.org |

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of biological molecules and their complexes. mdpi.comnih.gov These simulations can model the movement of atoms over time, offering insights into processes that are difficult to observe experimentally. nih.gov

MD simulations have been used to investigate the binding of protoporphyrinogen (B1215707) IX (the precursor to protoporphyrin IX) to its enzyme, protoporphyrinogen oxidase (PPO). nih.gov These studies help to identify key amino acid residues involved in substrate binding and to understand the enzymatic mechanism. nih.govnih.gov Similarly, simulations have been performed on intermediates in the heme biosynthetic pathway, such as the interaction of coproheme with the enzyme HemQ, to understand substrate binding and product release. nih.gov

By simulating the system under various conditions, such as different phosphorylation states of an enzyme, MD can reveal how these modifications allosterically regulate enzyme activity and substrate binding affinity. mdpi.com For example, simulations of ferrochelatase, the enzyme that inserts iron into protoporphyrin IX, have shown that phosphorylation can significantly affect its dynamic behavior and the binding and release of its substrates. mdpi.com

| System Simulated | Focus of Simulation | Key Insight | Reference |

|---|---|---|---|

| Human Ferrochelatase with Protoporphyrin IX and Heme | Effect of phosphorylation on enzyme activity | Phosphorylation at specific sites alters substrate binding affinity and facilitates product release. | mdpi.com |

| Protoporphyrinogen IX Oxidase (PPO) with Protoporphyrinogen IX | Substrate binding mode | Identified potential key amino acid residues involved in substrate binding. | nih.gov |

| HemQ with Coproheme and Heme b | Substrate binding and product release | Revealed the flexibility of the substrate access channel and its role in the enzymatic process. | nih.gov |

| Methemoglobin | Heme dissociation pathways | Illustrated the sequence of events in heme disassociation, including the breaking of coordination bonds. | nih.gov |

Development of Analytical Methods for Detection and Quantification in Biological Matrices

The accurate detection and quantification of 2-Formyl-protoporphyrin IX and other porphyrins in biological samples are crucial for both research and diagnostic purposes.

Liquid chromatography-mass spectrometry (LC-MS) has become a reliable and powerful technique for the analysis of porphyrins due to its high precision, sensitivity, and specificity. frontiersin.orgresearchgate.netnih.gov This method allows for the separation of complex mixtures of porphyrins and their isomers, followed by their unambiguous identification and quantification based on their mass-to-charge ratio. researchgate.netnih.govcore.ac.uk

Several LC-MS/MS methods have been developed for the simultaneous determination of various porphyrins in biological matrices like urine, plasma, and hair. researchgate.netsemanticscholar.orgajol.info These methods often involve a simple extraction procedure followed by analysis using a reversed-phase HPLC column coupled to a mass spectrometer, frequently operating with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. frontiersin.orgnih.govajol.info For instance, a method for quantifying protoporphyrin IX in marine microbial cells using HPLC with fluorescence detection and confirmation by tandem mass spectrometry reported a detection limit of 3.8 ± 1.0 pM. frontiersin.org Another LC-MS method for analyzing urinary porphyrins achieved limits of detection (LODs) in the range of 0.2–3 nM. researchgate.net

| Analytes | Matrix | Detection Limit (LOD) | Reference |

|---|---|---|---|

| Protoporphyrin IX | Marine microbial cells | 3.8 ± 1.0 pM | frontiersin.org |

| Urinary porphyrins (UP, HEPTAP, etc.) | Urine | 0.2–3 nM | researchgate.net |

| Uroporphyrin I, Coproporphyrin I & III, Protoporphyrin IX | Hair | 0.006–0.199 µg/mL | semanticscholar.org |

| Coproporphyrin, ALA, PBG, etc. | Urine | 2 nmol/L (for porphyrins) | nih.gov |

Fluorometric techniques leverage the inherent fluorescent properties of porphyrins for their quantification. mdpi.comjhuapl.edu Porphyrins exhibit strong absorption in the visible and ultraviolet regions of the spectrum and can emit this absorbed energy as fluorescence. jhuapl.edu

A fluorometric analytical method was specifically developed for the quantification of protoporphyrin IX in skin samples. scielo.br This method utilized excitation and emission wavelengths of 400 nm and 632 nm, respectively. scielo.br The validation of this method demonstrated excellent sensitivity, with detection and quantification limits of 0.002 and 0.005 µg/mL, respectively. scielo.br The recovery of protoporphyrin IX from skin layers was consistently high, exceeding 90%. scielo.br

While highly sensitive, fluorescence-based quantification can sometimes be affected by the local environment and may overestimate concentrations compared to mass spectrometry. mdpi.com Therefore, it is often used as a rapid screening tool, with LC-MS providing more specific and accurate quantification. acs.orgnih.gov The fluorescence of porphyrin photoproducts, such as the formyl porphyrin photoproduct which has a fluorescence peak at 654 nm, can also be used for their detection.

Advanced Methodologies and Computational Studies

Advanced Spectroscopic Techniques

Time-resolved fluorescence spectroscopy is a powerful analytical technique used to investigate the excited-state dynamics of fluorescent molecules. laserfocusworld.com Unlike steady-state fluorescence which measures the average fluorescence intensity, time-resolved methods monitor the decay of fluorescence intensity over time following excitation by a short pulse of light. laserfocusworld.combmglabtech.com This provides information about the fluorescence lifetime (τ), which is the average time a molecule remains in its excited state before returning to the ground state. The fluorescence lifetime is highly sensitive to the molecule's microenvironment, making this technique particularly valuable for studying complex biological samples where fluorophores exist in heterogeneous surroundings. laserfocusworld.comnih.gov

In biological systems, the fluorescence signals of specific probes are often obscured by autofluorescence from endogenous molecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), flavins, and collagen. mdpi.com Time-resolved fluorescence analysis can effectively distinguish the probe's signal from this background autofluorescence, as different fluorescent species typically exhibit distinct lifetime characteristics. frontiersin.org This methodology is crucial for accurately studying compounds like 2-Formyl-protoporphyrin IX, which is a photo-oxidation product of Protoporphyrin IX (PPIX). mdpi.com The formation of such photoproducts during photodynamic processes alters the spectroscopic signature of the sample, and time-resolved techniques allow for the deconvolution of signals from the parent compound, its photoproducts, and endogenous fluorophores. mdpi.comnih.gov

Research Findings

Research has demonstrated that the fluorescence lifetime of Protoporphyrin IX and its derivatives is significantly influenced by the local environment, such as solvent polarity, aggregation state, and binding to biological macromolecules. nih.govmdpi.com The aggregation of porphyrins, for instance, typically leads to a substantial decrease in fluorescence lifetime and quantum yield. nih.govmdpi.com

Time-resolved fluorescence measurements are instrumental in differentiating between the monomeric and aggregated forms of PPIX, as well as its photoproducts, within biological matrices. Studies in various model systems and cells have characterized the distinct lifetimes of these species. For example, monomeric PPIX in organic solvents exhibits a fluorescence lifetime of approximately 10.1 to 16.4 ns. frontiersin.orgnih.gov When incorporated into the more complex environment of liposomes or cells, this lifetime can be slightly longer, around 15 ns. nih.gov In contrast, aggregated forms of PPIX, which are common in aqueous or cellular environments, show a much shorter lifetime component of about 1 ns. nih.gov

Photoproducts of PPIX, such as hydroxyaldehyde derivatives or photoprotoporphyrin (PPp), which result from photo-oxidation, also possess unique fluorescence lifetimes that are typically shorter than that of the parent monomer. A hydroxyaldehyde photoproduct has been reported to have a decay time of approximately 4.9 ns, while PPp in a cellular environment has a measured lifetime of 5.4 ns. nih.govresearchgate.net These distinct lifetimes enable the use of time-resolved spectroscopy to monitor the conversion of PPIX to its photoproducts, including 2-Formyl-protoporphyrin IX, in real-time during photodynamic therapy. researchgate.net

The following table summarizes representative fluorescence lifetimes for PPIX and its photoproducts in different environments.

| Compound/Species | Environment | Fluorescence Lifetime (τ) [ns] |

| Protoporphyrin IX (monomer) | Organic Solvent (DMSO) | 10.1 (± 1.3) nih.gov |

| Protoporphyrin IX (monomer) | Organic Solution | 16.4 frontiersin.org |

| Protoporphyrin IX (monomer) | Liposomes & Cells | 15 nih.gov |

| Protoporphyrin IX (aggregate) | Liposomes & Cells | 1 nih.gov |

| Protoporphyrin IX | Apohorseradish Peroxidase | 16.87 nih.gov |

| Hydroxyaldehyde Photoproduct | Irradiated solution | 4.9 (± 0.6) nih.gov |

| Photoprotoporphyrin (PPp) | Cells | 5.4 researchgate.net |

| Tissue Autofluorescence | Human Brain Parenchyma | 0.8 - 2.0 frontiersin.org |

Fluorescence quenching studies, analyzed using time-resolved data, further elucidate the accessibility and microenvironment of porphyrin species. The Stern-Volmer equation, F₀/F = 1 + Kₛᵥ[Q], where F₀ and F are the fluorescence intensities in the absence and presence of a quencher [Q], and Kₛᵥ is the Stern-Volmer quenching constant, is used to quantify this interaction. acs.org The quenching rate constant (kₙ) can be determined if the fluorescence lifetime in the absence of the quencher (τ₀) is known (Kₛᵥ = kₙτ₀). acs.org

Studies on PPIX complexed with different proteins demonstrate how the biological matrix affects its accessibility to quenchers. For example, quenching experiments with sodium iodide showed that the accessibility of oxygen to photoexcited PPIX was greater when bound to a recombinant cytochrome c₅₅₂ (rC₅₅₂-qm) compared to human serum albumin (HSA), indicating a more exposed position within the former protein complex. acs.org This is reflected in the higher Stern-Volmer and quenching rate constants. acs.org

| System | Stern-Volmer Constant (Kₛᵥ) [M⁻¹] | Quenching Rate Constant (kₙ) [M⁻¹s⁻¹] |

| Free PPIX | 30 acs.org | 1.8 x 10⁹ acs.org |

| PPIX@HSA | 13 acs.org | 0.9 x 10⁹ acs.org |

| PPIX@rC₅₅₂-qm | 32 acs.org | 1.7 x 10⁹ acs.org |

These findings underscore the capability of time-resolved fluorescence analysis to provide detailed insights into the molecular state and environment of 2-Formyl-protoporphyrin IX and its parent compound within the intricate and autofluorescent background of biological samples. The distinct lifetime signatures allow for quantitative differentiation of various porphyrin species, which is essential for understanding their photophysical behavior and biological interactions.

Emerging Research Avenues and Future Directions

Design and Synthesis of Novel 2-Formyl-protoporphyrin IX Derivatives for Specific Research Applications

The strategic modification of the 2-formyl-protoporphyrin IX scaffold is a burgeoning area of research, aimed at creating derivatives with tailored properties for specific applications. A key approach involves the transformation of the vinyl groups present in the parent protoporphyrin IX molecule. For instance, the reaction of protoporphyrin IX dimethyl ester with iodine and N-iodosuccinimide in the presence of ethylene (B1197577) glycol can lead to the formation of an iodohydrin porphyrin, which can then be converted to the 3,8-diformyl derivative. nih.gov This highlights a pathway to introduce formyl groups at different positions on the porphyrin ring.

Another significant strategy focuses on the condensation of formyl porphyrins with other molecules. The condensation of 2-formyl-5,10,15,20-tetraphenylporphyrin with methylene (B1212753) active compounds has been utilized to create more elaborate porphyrin systems. mdpi.com This method allows for the attachment of various functional groups, thereby altering the electronic and steric properties of the molecule. The synthesis of amphiphilic chlorin (B1196114) derivatives through the Diels-Alder reaction of protoporphyrin-IX dimethyl ester with maleic anhydride (B1165640), followed by regioselective ring-opening, demonstrates the versatility of protoporphyrin IX as a building block for creating new photosensitizers with potential applications in photodynamic therapy (PDT). mdpi.comresearchgate.net

Furthermore, the synthesis of protoporphyrin-IX derivatives with extended propionate (B1217596) side-chains has been explored to investigate their physiological activity within heme proteins. arkat-usa.orglsu.edu These synthetic efforts often involve the preparation of novel formylpyrroles as key intermediates. arkat-usa.org The ability to functionalize the periphery of the protoporphyrin IX macrocycle through such reactions opens up a vast chemical space for designing derivatives with specific biological or material properties. nih.gov

In-depth Mechanistic Studies of Enzymatic Transformations and Biological Interactions

Understanding the enzymatic transformations and biological interactions of 2-formyl-protoporphyrin IX and its parent compound is crucial for elucidating their roles in biological systems and for developing new therapeutic strategies. Protoporphyrin IX is a key intermediate in the biosynthesis of essential molecules like heme and chlorophyll (B73375). frontierspecialtychemicals.comwikipedia.orgechelon-inc.com The enzymatic conversion of protoporphyrinogen (B1215707) IX to protoporphyrin IX is catalyzed by protoporphyrinogen oxidase. nih.gov This enzyme is highly specific and does not efficiently catalyze the oxidation of other porphyrinogen (B1241876) species. nih.gov

The interaction of protoporphyrin IX and its derivatives with biomolecules is an active area of investigation. For example, protoporphyrin IX can interact with G-quadruplex DNA structures, a phenomenon that has been harnessed for the development of biosensors for nucleic acid detection. nih.govfrontierspecialtychemicals.com The fluorescence of zinc(II) protoporphyrin IX is enhanced upon binding to G-quadruplexes, allowing for the quantification of telomerase activity in cancer cells. frontierspecialtychemicals.com

Furthermore, the accumulation of protoporphyrin IX, as seen in certain genetic disorders known as porphyrias, can lead to cytotoxicity. biorxiv.org Research suggests that this toxicity may be due to the ability of protoporphyrin IX to induce protein aggregation. biorxiv.org The aggregation state of protoporphyrin IX, which can form various nanostructures in aqueous solutions, appears to modulate its protein oxidation and aggregation potential. biorxiv.org Understanding these interactions at a molecular level is critical for developing treatments for such conditions.

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational modeling and experimental studies is proving to be a powerful tool for predicting the behavior and properties of 2-formyl-protoporphyrin IX and its derivatives. Mathematical models have been developed to simulate the diffusion of 5-aminolevulinic acid (ALA), a precursor to protoporphyrin IX, in the skin and its subsequent conversion to protoporphyrin IX. nih.gov These models, which incorporate diffusion equations and Michaelis-Menten kinetics, can predict the time-dependent concentration of protoporphyrin IX in tissues following topical application of ALA. nih.gov The calculated concentrations have shown good agreement with experimental measurements, validating the predictive power of these models. nih.gov

Computational methods are also employed to understand the structural and electronic properties of porphyrin derivatives. For instance, NMR spectroscopy, coupled with computational analysis, has been used to investigate the conformation of formyl substituents in chlorophyll derivatives, revealing a coplanar orientation with the aldehyde oxygen pointing towards a specific position on the macrocycle. uni-muenchen.de

Predictive modeling can guide the rational design of novel porphyrin derivatives with desired functionalities. By simulating the interactions of different derivatives with biological targets or their photophysical properties, researchers can prioritize synthetic efforts towards the most promising candidates, thereby accelerating the discovery process.

Exploration of 2-Formyl-protoporphyrin IX in Materials Science and Catalysis

The unique photophysical and catalytic properties of porphyrins, including 2-formyl-protoporphyrin IX, have spurred their exploration in materials science and catalysis. Porphyrins and their metallated derivatives are known to have applications as catalysts, sensors, and in light-harvesting systems. nih.govresearchgate.net The functionalization of protoporphyrin IX allows for the creation of new materials with tailored properties. frontierspecialtychemicals.com

In the realm of catalysis, metallated protoporphyrin IX derivatives have been used to reconstitute hemoproteins for mechanistic studies and to catalyze reactions that are not possible with natural heme. frontierspecialtychemicals.com For example, the hydroformylation of vinyl groups on metalloporphyrins offers a versatile method for synthesizing new β-formyl-metalloporphyrins, which can serve as catalysts. frontierspecialtychemicals.com

In materials science, protoporphyrin IX-containing polymers have been synthesized through free-radical copolymerization of the vinyl groups with monomers like acrylamide (B121943) and methacrylic acid. nih.gov These resulting polymers have been utilized for the spectrophotometric detection of metal ions and as hydrogel-based pH sensors. nih.gov The ability of protoporphyrin IX to interact with G-quadruplexes has also been exploited in the development of fluorescent biosensors. frontierspecialtychemicals.com The ongoing research into the synthesis of novel derivatives and the understanding of their fundamental properties will undoubtedly lead to the development of advanced materials and catalysts based on the 2-formyl-protoporphyrin IX scaffold.

Q & A

Q. How can researchers ensure reproducibility in 2-Formyl-protoporphyrin IX studies amid batch-to-batch variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.